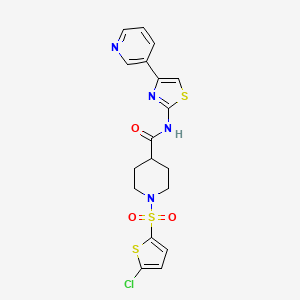

![molecular formula C23H19ClN6O2 B2510847 N-(3,4-二甲基苯基)-4-[(4-异丙基-2,3-二氧代哌嗪-1-基)甲基]苯甲酰胺 CAS No. 1112408-62-4](/img/structure/B2510847.png)

N-(3,4-二甲基苯基)-4-[(4-异丙基-2,3-二氧代哌嗪-1-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

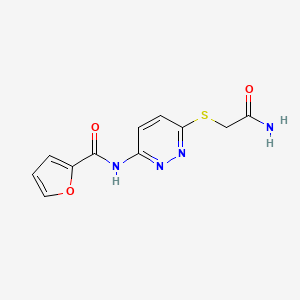

The compound "N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide" is a benzamide derivative, which is a class of compounds known for their potential biological applications. Benzamide derivatives are of considerable interest in medicinal chemistry due to their ability to bind nucleotide protein targets and exhibit various biological activities, such as anti-inflammatory, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of the amide bond between a benzoyl group and an amine. In the literature, similar compounds have been synthesized using different starting materials and reaction conditions. For instance, a series of N-substituted benzamides were synthesized from 4-aminophenazone, a non-steroidal anti-inflammatory drug, indicating the versatility of benzamide synthesis . Another study describes the synthesis of benzamide-based 5-aminopyrazoles through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for "N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using techniques such as mass spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and X-ray crystallography . These analytical techniques help in determining the molecular conformation and the presence of specific substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the benzamide core. The reactivity of these compounds can be influenced by the electronic and steric effects of the substituents, which can affect the compound's ability to participate in further chemical transformations. For example, the presence of electron-donating or electron-withdrawing groups can alter the reactivity of the amide bond towards hydrolysis or nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzamide ring. These properties are important for the compound's application in drug development, as they affect the compound's bioavailability and pharmacokinetics. Toxicological evaluations of similar compounds have shown that they can undergo rapid oxidative metabolism and have varying degrees of systemic exposure upon oral administration . The metabolism pathways and the toxicological profiles of these compounds are critical for assessing their safety and efficacy as potential therapeutic agents.

科学研究应用

合成和表征

- Saeed等人(2015年)的研究报告了一系列苯甲酰胺衍生物的合成,突出了它们在生物应用中的潜在价值。这些化合物已被评估其对人重组碱性磷酸酶和人和大鼠细胞外5'-核苷酸酶的抑制潜力,展示了这些化合物在药物化学中的相关性(Saeed et al., 2015)。

生物评价

- Lambert等人(1995年)合成了两种新的ameltolide衍生物,并在几种抗惊厥模型中对其进行了评估。这些化合物在最大电击惊厥试验中优于苯妥英,展示了它们在开发抗惊厥药物中的潜力(Lambert et al., 1995)。

- Drabina等人(2008年)制备了(R)-和(S)-2-N-甲基氨基-2,3-二甲基丁酰胺,并研究了它们与Cu(I)的络合物,这些络合物催化了Kharash-Sosnovsky烯丙基氧化反应。这突显了它们在合成化学和潜在生物应用中的作用(Drabina et al., 2008)。

制药研究

- Kamimura等人(2017年)讨论了糖激酶激活剂PF-04937319在人体中的生物转化,这与类似化合物如N-(3,4-二甲基苯基)-4-[(4-异丙基-2,3-二氧代哌嗪-1-基)甲基]苯甲酰胺有关。这项研究强调了在药物开发中理解人类特异代谢的重要性(Kamimura等人,2017)。

抗精神病潜力

- Högberg等人(1990年)探讨了苯甲酰胺衍生物的合成和抗多巴胺作用,表明它们在抗精神病药物中的潜在用途(Högberg等人,1990)。

化学反应性和合成

- Ye等人(2012年)开发了一种非水毛细管电泳分离方法,用于伊马替尼甲磺酸盐及相关物质,其中包括类似化合物N-(3,4-二甲基苯基)-4-[(4-异丙基-2,3-二氧代哌嗪-1-基)甲基]苯甲酰胺。这种方法对于药品质量控制至关重要(Ye et al., 2012)。

属性

IUPAC Name |

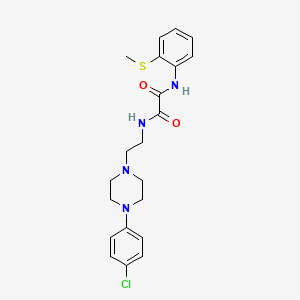

1-(5-chloro-2-methylphenyl)-5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN6O2/c1-3-15-5-7-16(8-6-15)21-27-20(32-28-21)12-29-13-25-22-18(23(29)31)11-26-30(22)19-10-17(24)9-4-14(19)2/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENFTRUOFAJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=C(C=CC(=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)

![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)

![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)